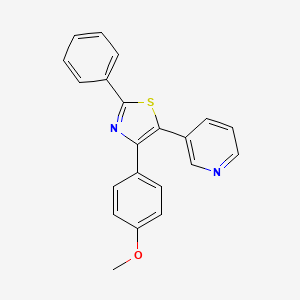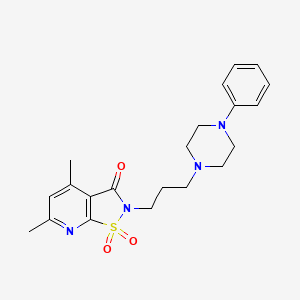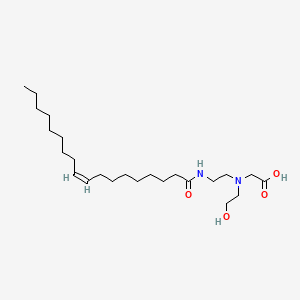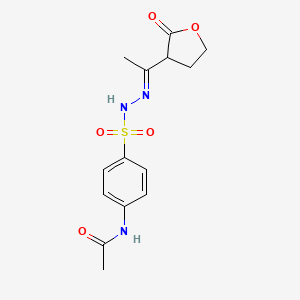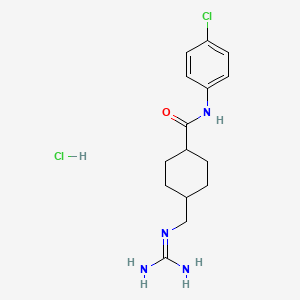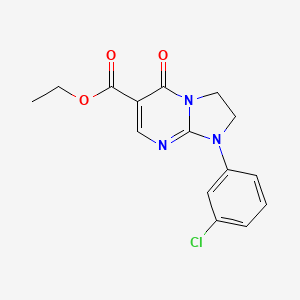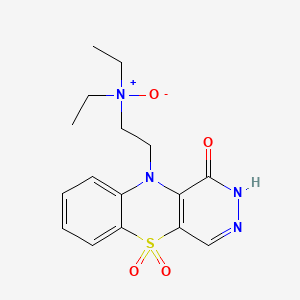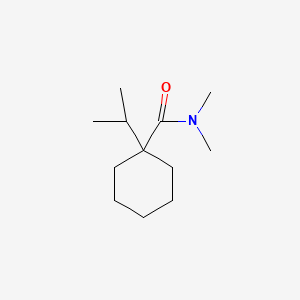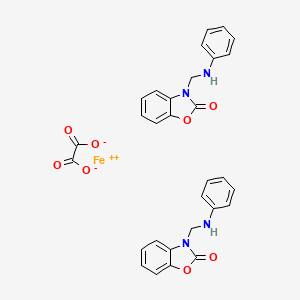
Iron, (ethanedioato(2-)-O,O')bis(3-((phenylamino)methyl)-2(3H)-benzoxazolone-N(sup N(sup 3),O(sup 2))-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iron, (ethanedioato(2-)-O,O’)bis(3-((phenylamino)methyl)-2(3H)-benzoxazolone-N(sup N(sup 3),O(sup 2))-) is a complex organic compound that features iron as its central metal atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Iron, (ethanedioato(2-)-O,O’)bis(3-((phenylamino)methyl)-2(3H)-benzoxazolone-N(sup N(sup 3),O(sup 2))-) typically involves the coordination of iron with ethanedioate and benzoxazolone derivatives. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the proper formation of the complex.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The process might include steps such as purification and crystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Iron, (ethanedioato(2-)-O,O’)bis(3-((phenylamino)methyl)-2(3H)-benzoxazolone-N(sup N(sup 3),O(sup 2))-) can undergo various chemical reactions, including:
Oxidation: The iron center can be oxidized, leading to changes in its oxidation state.
Reduction: The compound can be reduced under specific conditions, affecting its coordination environment.
Substitution: Ligands in the compound can be substituted with other ligands, altering its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various ligands for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in higher oxidation states of iron, while substitution reactions may yield new complexes with different ligands.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a catalyst in various reactions due to its unique coordination environment and reactivity.
Biology
In biological research, it may be studied for its potential interactions with biomolecules and its effects on biological systems.
Medicine
In medicine, the compound could be explored for its potential therapeutic properties, such as its ability to interact with specific molecular targets.
Industry
In industrial applications, it may be used in processes that require specific catalytic properties or in the synthesis of other complex compounds.
Mechanism of Action
The mechanism by which Iron, (ethanedioato(2-)-O,O’)bis(3-((phenylamino)methyl)-2(3H)-benzoxazolone-N(sup N(sup 3),O(sup 2))-) exerts its effects involves its coordination with various ligands and its ability to undergo redox reactions. The molecular targets and pathways involved depend on the specific application and the environment in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Iron(III) oxalate
- Iron(II) benzoxazolone complexes
- Other iron coordination complexes with similar ligands
Uniqueness
Iron, (ethanedioato(2-)-O,O’)bis(3-((phenylamino)methyl)-2(3H)-benzoxazolone-N(sup N(sup 3),O(sup 2))-) is unique due to its specific combination of ligands and its potential applications in various fields. Its reactivity and coordination environment set it apart from other similar compounds.
Properties
CAS No. |
82489-96-1 |
|---|---|
Molecular Formula |
C30H24FeN4O8 |
Molecular Weight |
624.4 g/mol |
IUPAC Name |
3-(anilinomethyl)-1,3-benzoxazol-2-one;iron(2+);oxalate |
InChI |
InChI=1S/2C14H12N2O2.C2H2O4.Fe/c2*17-14-16(10-15-11-6-2-1-3-7-11)12-8-4-5-9-13(12)18-14;3-1(4)2(5)6;/h2*1-9,15H,10H2;(H,3,4)(H,5,6);/q;;;+2/p-2 |
InChI Key |
RRUMSFIIHRSPIK-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C=C1)NCN2C3=CC=CC=C3OC2=O.C1=CC=C(C=C1)NCN2C3=CC=CC=C3OC2=O.C(=O)(C(=O)[O-])[O-].[Fe+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(Cyanomethyl)-2-[[4-(dibutylamino)-2-methylphenyl]azo]-1H-imidazole-4,5-dicarbonitrile](/img/structure/B12696838.png)

